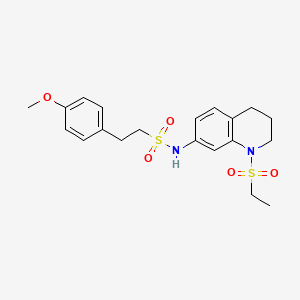

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-3-29(25,26)22-13-4-5-17-8-9-18(15-20(17)22)21-28(23,24)14-12-16-6-10-19(27-2)11-7-16/h6-11,15,21H,3-5,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRPNFIHFPRSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a tetrahydroquinoline core and sulfonamide functionality, suggests diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Overview

The compound can be described by its molecular formula , with a molecular weight of approximately 394.5 g/mol. The presence of the ethylsulfonyl and methoxyphenyl groups contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₄S₂ |

| Molecular Weight | 394.5 g/mol |

| Solubility | Slightly soluble in DMSO, Methanol |

| Melting Point | Not reported |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group is known for its ability to inhibit specific enzymes by mimicking natural substrates, which blocks the active site of these enzymes. Additionally, the tetrahydroquinoline structure has been associated with neuroprotective effects and modulation of neurotransmitter systems.

Biological Assays and Findings

Recent studies have demonstrated the compound's potential in various biological assays:

- Antimicrobial Activity : The sulfonamide moiety is traditionally linked to antibacterial properties. In vitro studies suggest that this compound exhibits significant antimicrobial activity against a range of bacterial strains .

- Neuroprotective Effects : Research indicates that the tetrahydroquinoline core may provide neuroprotective benefits, potentially making it a candidate for treating neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in cellular models, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. Results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Neuroprotection in Animal Models : In a murine model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant anticancer properties. N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been studied for its potential to inhibit tumor growth in various cancer models. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Sulfonamide derivatives are known for their broad-spectrum antimicrobial activity. The presence of the sulfonamide functional group in this compound suggests potential efficacy against bacterial infections. Preliminary studies have demonstrated its ability to inhibit the growth of several pathogenic bacteria, making it a candidate for further exploration as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers compared to control groups. These findings support the potential of this compound as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at low concentrations, suggesting its potential use as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other sulfonamide derivatives, such as N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide (reported in Acta Crystallographica Section E ). Key differences include:

Key Observations :

Sulfonamide Flexibility : The target compound’s ethanesulfonamide chain may offer greater conformational flexibility compared to the rigid methylsulfonyl group in the analogue . This could enhance interactions with hydrophobic binding pockets.

In contrast, the target compound’s methoxy group is electron-donating, which may improve metabolic stability.

Crystallographic Insights: The analogue’s crystal structure reveals planar geometry due to nitro-phenyl conjugation , whereas the tetrahydroquinoline core in the target compound introduces non-planarity, possibly affecting packing efficiency or solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.